Structural Foundation: 4-Phenyl-1,3-Benzodioxin Scaffold as a Defined Pharmacophore Starting Point
The target compound 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) possesses a specific 4-phenyl-1,3-benzodioxin-4-ol structure (C14H12O3, MW 228.24) that is distinct from closely related analogs. While direct biological data for this exact compound is absent in the scientific literature, it is recognized as a core scaffold for the synthesis of pharmacologically active derivatives. For example, the 2-aminomethyl-4-phenyl-1,3-benzodioxan subclass, which shares this core structure, has demonstrated measurable anticonvulsant activity, with one specific analog (cis-6-chloro-2-methylaminomethyl-4-phenyl-1,3-benzodioxan hydrochloride) showing potent activity [1]. In contrast, other 1,3-benzodioxin derivatives lacking the 4-phenyl and 4-hydroxy groups or possessing different R-group substitutions are associated with hypolipemic rather than CNS-related activities [2]. This establishes the specific 4-phenyl-1,3-benzodioxin scaffold as a non-interchangeable starting point for distinct therapeutic research pathways.
| Evidence Dimension | Pharmacological activity class based on scaffold modification |
|---|---|
| Target Compound Data | 4-phenyl-1,3-benzodioxin-4-ol core structure (MW: 228.24 g/mol, MF: C14H12O3) |
| Comparator Or Baseline | 2-aminomethyl-4-phenyl-1,3-benzodioxans: anticonvulsant/antiarrhythmic activity; 1,3-benzodioxins with different R-groups: hypolipemic activity [1] [2] |
| Quantified Difference | Qualitative difference in therapeutic indication; activity is dependent on specific substitutions on the core scaffold. |
| Conditions | Review of patent literature and class-level structure-activity relationships [1] [2] |
Why This Matters
This demonstrates that the core structure is a critical determinant of pharmacological direction, and substituting with a different benzodioxin analog cannot guarantee the same research utility or downstream application.
- [1] Buchanan, R. L., Partyka, R. A., & Standridge, R. T. (1977). U.S. Patent No. 4,056,540. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] 1,3-Benzodioxin derivatives. (1981). U.S. Patent No. 4,294,845. View Source
